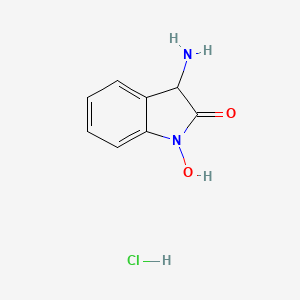

3-Amino-1-hydroxyindolin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-hydroxyindolin-2-one hydrochloride is a compound belonging to the indolinone class. It has the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound is known for its unique structure, which includes an indolinone core with an amino and hydroxy group attached, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-hydroxyindolin-2-one hydrochloride can be achieved through several methods. One common approach involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-hydroxyindolin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-amino-2-oxoindolin-2-one, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-amino-1-hydroxyindolin-2-one hydrochloride has been achieved through various methods, including the ultrasonic-assisted synthesis of isoindolin-1-one derivatives. This method enhances the reaction rate and yields of the desired products. For instance, using 3-benzylidenephtalide as a substrate under ultrasonic irradiation resulted in a notable conversion rate within a short period . The compound's structure allows for further modifications, making it a versatile precursor in organic synthesis.

Antimicrobial Properties

Research indicates that derivatives of 3-amino-1-hydroxyindolin-2-one exhibit antimicrobial activities. A study highlighted the synthesis of this compound and its related derivatives, which demonstrated significant antibacterial properties against various strains . These findings suggest potential applications in developing new antibiotics.

Anticancer Activity

The compound has shown promise in anticancer research. Its derivatives have been evaluated for their efficacy against different cancer cell lines, with some exhibiting potent antiproliferative effects. For example, spirooxindole derivatives derived from this compound have demonstrated activity against MDM2-p53 interactions, which are critical in cancer biology . The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell growth.

Biodegradation

Another notable application of 3-amino-1-hydroxyindolin-2-one is in environmental science, particularly in biodegradation processes. Studies have shown that certain bacterial strains can metabolize this compound, converting it into simpler substances like anthranilic acid without requiring additional cofactors . This property could be leveraged in bioremediation efforts to address environmental pollution.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Amino-1-hydroxyindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride: This compound has a similar indolinone core but differs in the position and nature of substituents.

3-Hydroxyindolin-2-one: Lacks the amino group, making it less versatile in certain reactions.

Uniqueness

3-Amino-1-hydroxyindolin-2-one hydrochloride is unique due to its combination of amino and hydroxy groups, which allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

Biological Activity

3-Amino-1-hydroxyindolin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

This compound features an amino group at the 3-position, which imparts unique chemical reactivity. The synthesis of this compound can be achieved through various methods, including nucleophilic addition reactions under ultrasonic irradiation, which enhances yield and reduces reaction time .

The compound exhibits notable biochemical properties, particularly in its oxidation and reduction processes. Studies have shown that 3-Amino-1-hydroxyindolin-2-one undergoes irreversible oxidation and reduction, suggesting its potential role as a redox-active agent in biological systems.

Cellular Effects

Research indicates that this compound has anti-inflammatory properties. In vitro studies have demonstrated its ability to modulate inflammatory responses in various cell types. For instance, the compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby suggesting a potential application in treating inflammatory diseases.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve interactions with key biomolecules. It is believed to exert its effects through:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

- Gene Expression Modulation: Changes in gene expression profiles have been observed following treatment with this compound, indicating its role in regulating cellular functions.

- Binding Interactions: The compound interacts with various biomolecules, influencing their activity and stability .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Activity: In a study assessing the anti-inflammatory effects of various indole derivatives, 3-Amino-1-hydroxyindolin-2-one showed significant inhibition of TNF-alpha production in macrophages, highlighting its potential as an anti-inflammatory agent .

- Antiproliferative Effects: A series of experiments evaluated the antiproliferative effects of this compound on cancer cell lines. Results indicated that it could inhibit cell proliferation significantly, with IC50 values comparable to established chemotherapeutics .

- Mechanistic Insights: Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through caspase activation pathways. This suggests that this compound could be explored as a potential anticancer agent .

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-amino-1-hydroxyindolin-2-one hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves cyclization or condensation reactions under acidic reflux conditions. For example, analogous indole derivatives are synthesized using 2-aminothiazol-4(5H)-one or arylthiourea with formyl-substituted indole carboxylic acids in acetic acid under reflux (3–5 hours) . Optimization may include adjusting stoichiometric ratios (e.g., 1.0–1.1 equiv of reactants), temperature control (80–100°C), and solvent selection (acetic acid or chloroacetic acid with sodium acetate as a catalyst). Purity is monitored via HPLC (>98% purity criteria) .

Q. How should researchers assess the purity and structural integrity of this compound?

Methodological approaches include:

- HPLC analysis : Use C18 columns with UV detection (e.g., 254 nm) and mobile phases like acetonitrile/water gradients. Purity thresholds ≥98% are standard for research-grade material .

- Spectroscopic characterization : Combine 1H/13C NMR to verify amine, hydroxyl, and indolinone moieties. FT-IR can confirm carbonyl (C=O, ~1700 cm−1) and NH/OH stretches .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, Cl content) against theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While GHS hazard data is limited, general precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. No specific antidotes are reported .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

SC-XRD provides atomic-level resolution of bond angles, hydrogen bonding, and stereochemistry. For example, analogous indolinone derivatives crystallize in monoclinic systems (space group P21/c) with R-factors ≤0.034, confirming hydroxyl and amino group orientations . Data collection at 90 K minimizes thermal motion artifacts. Software like SHELX or OLEX2 is used for refinement .

Q. What strategies are effective for identifying pharmacological targets or mechanisms of action for this compound?

- In silico docking : Use Molecular Operating Environment (MOE) to model interactions with proteins (e.g., kinases, GPCRs) .

- In vitro assays : Screen against cancer cachexia targets (e.g., ghrelin receptors) via cell viability or cAMP signaling assays, referencing protocols for Anamorelin hydrochloride analogs .

- Metabolic stability studies : Employ liver microsomes to assess cytochrome P450-mediated degradation .

Q. How should researchers address contradictory data in biological activity or synthesis yields?

- Statistical analysis : Apply descriptive statistics (mean ± SD) and ANOVA to compare replicates. For example, conflicting IC50 values may arise from assay variability (e.g., cell line differences) .

- Method validation : Cross-verify HPLC purity with LC-MS to detect impurities or degradation products .

- Crystallographic replication : Reproduce SC-XRD conditions (e.g., solvent evaporation vs. diffusion) to confirm structural assignments .

Properties

CAS No. |

42794-39-8 |

|---|---|

Molecular Formula |

C8H9ClN2O2 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

3-amino-1-hydroxy-3H-indol-2-one;hydrochloride |

InChI |

InChI=1S/C8H8N2O2.ClH/c9-7-5-3-1-2-4-6(5)10(12)8(7)11;/h1-4,7,12H,9H2;1H |

InChI Key |

NXICHHSRRRXHEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.